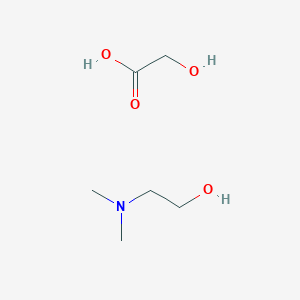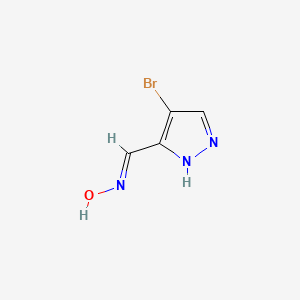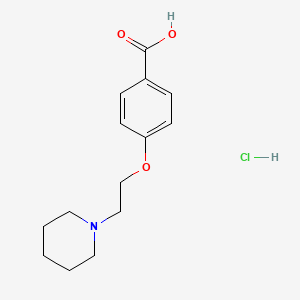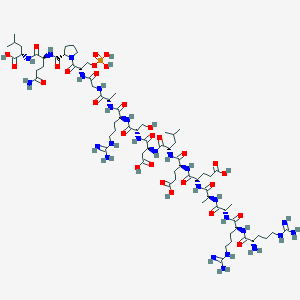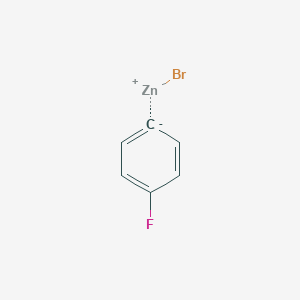![molecular formula C176H278N58O54S7 B1143298 [GLN12]-CHARYBDOTOXIN CAS No. 175069-95-1](/img/new.no-structure.jpg)
[GLN12]-CHARYBDOTOXIN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[GLN12]-CHARYBDOTOXIN is a peptide toxin derived from the venom of the scorpion Leiurus quinquestriatus hebraeus. This compound is known for its ability to block certain potassium channels, making it a valuable tool in neurophysiological research. The unique structure of this compound allows it to interact specifically with ion channels, providing insights into their function and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [GLN12]-CHARYBDOTOXIN typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain, anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups of amino acids.
Deprotection Steps: Removing protecting groups from amino acids using TFA (trifluoroacetic acid).
Cleavage from Resin: The final peptide is cleaved from the resin using a cocktail of TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods: Industrial production of this compound may involve recombinant DNA technology. This method includes:
Gene Cloning: Inserting the gene encoding this compound into a suitable expression vector.
Expression in Host Cells: Using bacterial or yeast cells to produce the peptide.
Purification: Employing chromatography techniques to isolate the peptide from the host cell proteins.
Types of Reactions:
Oxidation: this compound can undergo oxidation, particularly at methionine residues, forming sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues in the peptide can be substituted through site-directed mutagenesis to study structure-function relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Site-directed mutagenesis using PCR techniques.
Major Products:
Oxidation Products: Methionine sulfoxides.
Reduction Products: Free thiol groups from disulfide bonds.
Substitution Products: Mutant peptides with altered amino acid sequences.
Applications De Recherche Scientifique
[GLN12]-CHARYBDOTOXIN has a wide range of applications in scientific research:
Neurophysiology: Used to study the function of potassium channels in neurons.
Pharmacology: Helps in the development of drugs targeting ion channels.
Toxicology: Provides insights into the mechanisms of scorpion venom toxicity.
Biochemistry: Aids in understanding protein structure and function through its interaction with ion channels.
Mécanisme D'action
[GLN12]-CHARYBDOTOXIN exerts its effects by binding to the outer vestibule of potassium channels, blocking the flow of potassium ions. This interaction is highly specific, involving key amino acid residues in the toxin and the channel. The blockade of potassium channels can alter neuronal excitability and signal transmission, making this compound a valuable tool for studying these processes.
Comparaison Avec Des Composés Similaires
Iberiotoxin: Another scorpion toxin that targets potassium channels but with different specificity.
Maurotoxin: A peptide toxin from the scorpion that also blocks potassium channels.
Agitoxin: Derived from the scorpion , similar in function but with distinct binding properties.
Uniqueness of [GLN12]-CHARYBDOTOXIN:
Specificity: this compound has a unique binding affinity for certain potassium channels, making it a precise tool for studying these channels.
Structure: The presence of specific amino acid residues, such as glutamine at position 12, contributes to its unique interaction with ion channels.
Propriétés
Numéro CAS |
175069-95-1 |
|---|---|
Formule moléculaire |
C176H278N58O54S7 |
Poids moléculaire |
4294.9 |
Synonymes |
[GLN12]-CHARYBDOTOXIN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


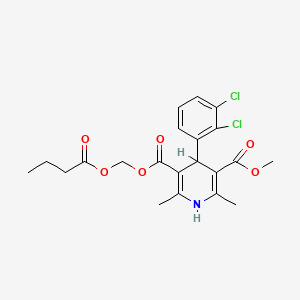
![E-Ethyl 2-[2-(t-butoxycarbonyl)hydrazono]acetate](/img/structure/B1143218.png)
